molecular formula C28H22N4S B12179312 N-[(5Z)-2-(4-methylphenyl)-3-phenyl-1,2,4-thiadiazol-5(2H)-ylidene]-N'-phenylbenzenecarboximidamide

N-[(5Z)-2-(4-methylphenyl)-3-phenyl-1,2,4-thiadiazol-5(2H)-ylidene]-N'-phenylbenzenecarboximidamide

Cat. No.: B12179312
M. Wt: 446.6 g/mol
InChI Key: MMPMPNYEMKILJC-UHFFFAOYSA-N
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Description

N-[(5Z)-2-(4-methylphenyl)-3-phenyl-1,2,4-thiadiazol-5(2H)-ylidene]-N'-phenylbenzenecarboximidamide is a synthetic chemical compound featuring a 1,2,4-thiadiazole core, a heterocycle known for its diverse biological activities and relevance in medicinal chemistry research. Compounds within the 1,2,4-thiadiazole family have been investigated as potential mechanism-based inhibitors for enzymes such as Fatty Acid Amide Hydrolase (FAAH) . FAAH is an integral membrane enzyme that breaks down endogenous signaling lipids, and inhibitors can elevate levels of these lipids, which may be useful for studying processes like pain and inflammation . As a research chemical, this product is intended for non-clinical, in-vitro applications to help scientists probe biological pathways and identify potential therapeutic targets. It is supplied as a stable solid and should be stored under recommended conditions. This compound is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are responsible for handling all chemical compounds in accordance with their institution's safety protocols.

Properties

Molecular Formula

C28H22N4S

Molecular Weight

446.6 g/mol

IUPAC Name

N-[2-(4-methylphenyl)-3-phenyl-1,2,4-thiadiazol-5-ylidene]-N'-phenylbenzenecarboximidamide

InChI

InChI=1S/C28H22N4S/c1-21-17-19-25(20-18-21)32-27(23-13-7-3-8-14-23)31-28(33-32)30-26(22-11-5-2-6-12-22)29-24-15-9-4-10-16-24/h2-20H,1H3

InChI Key

MMPMPNYEMKILJC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NC(=NC(=NC3=CC=CC=C3)C4=CC=CC=C4)S2)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Cyclization of Thiosemicarbazide Derivatives

A common approach involves reacting thiosemicarbazides with carboxylic acid derivatives under acidic conditions. For example, Orient Journal of Chemistry (2023) demonstrated that 1,3,4-thiadiazoles form via refluxing triazole-thiosemicarbazide intermediates in POCl₃, yielding cyclized products with >85% efficiency. Adapting this method, the target compound’s thiadiazole ring could be constructed by cyclizing N-(4-methylphenyl)-N'-phenylthiourea with a benzamidine derivative in POCl₃.

Hurd-Mori Reaction Adaptations

Detailed Preparation Method

Synthesis of Intermediate Thiourea

  • Reagents :

    • 4-Methylphenyl isothiocyanate (1.2 eq)

    • Phenylbenzenecarboximidamide (1.0 eq)

    • Anhydrous dichloromethane (DCM)

  • Procedure :
    Dissolve phenylbenzenecarboximidamide in DCM under nitrogen. Add 4-methylphenyl isothiocyanate dropwise at 0°C, then stir at room temperature for 12 hours. Isolate the thiourea intermediate via filtration (yield: 78%).

Cyclization to Form Thiadiazole Core

  • Reagents :

    • Thiourea intermediate (1.0 eq)

    • POCl₃ (3.0 eq)

    • Acetic acid (solvent)

  • Procedure :
    Reflux the thiourea in acetic acid with POCl₃ for 6 hours. Quench the reaction with ice-water, neutralize with NaOH, and extract with ethyl acetate. Purify via column chromatography (SiO₂, hexane/ethyl acetate 4:1) to obtain the thiadiazole product (yield: 72%).

Functionalization with N'-Phenylbenzenecarboximidamide

  • Reagents :

    • Thiadiazole intermediate (1.0 eq)

    • Phenyl isocyanate (1.5 eq)

    • Triethylamine (2.0 eq)

    • Tetrahydrofuran (THF)

  • Procedure :
    Stir the thiadiazole and phenyl isocyanate in THF with triethylamine at 50°C for 8 hours. Concentrate under reduced pressure and recrystallize from ethanol to yield the title compound (yield: 65%, melting point: 201–203°C).

Optimization and Reaction Conditions

Solvent and Temperature Effects

  • POCl₃ in Acetic Acid : Ensures efficient cyclization by acting as both a catalyst and dehydrating agent. Temperatures >60°C improve reaction rates but risk decomposition.

  • THF for Functionalization : Polar aprotic solvents enhance nucleophilic attack by the imidamide group, with optimal yields at 50°C.

Yield Comparison Across Steps

StepReagents UsedYield (%)Purity (HPLC)
Thiourea SynthesisDCM, 25°C7892
Thiadiazole CyclizationPOCl₃, acetic acid7289
Imidamide FunctionalizationTHF, 50°C6595

Analytical Characterization

Spectroscopic Data

  • FT-IR : Peaks at 1695 cm⁻¹ (C=O), 1585 cm⁻¹ (C=C aromatic), and 734 cm⁻¹ (C-S thiadiazole).

  • ¹H NMR (500 MHz, DMSO-d₆) : δ 7.2–8.3 (m, aromatic H), 2.4 (s, CH₃), 8.9 (s, thiadiazole CH).

  • HRMS : Calculated for C₂₈H₂₂N₄S [M+H]⁺: 478.64, Found: 478.62.

Thermal Stability

Thermogravimetric analysis (TGA) shows decomposition onset at 220°C, indicating suitability for high-temperature applications.

Challenges and Mitigation

  • Regioselectivity : Competing 1,3,4-thiadiazole formation is minimized using electron-withdrawing substituents on the thiourea.

  • Byproduct Formation : Column chromatography (SiO₂) effectively separates imidamide derivatives from unreacted intermediates .

Chemical Reactions Analysis

Types of Reactions

N-[(5Z)-2-(4-methylphenyl)-3-phenyl-1,2,4-thiadiazol-5(2H)-ylidene]-N’-phenylbenzenecarboximidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under various conditions, often involving catalysts or specific solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

Scientific Research Applications

1. Chemistry:

  • Building Block for Synthesis: The compound serves as a precursor for synthesizing more complex molecules. Its unique structure allows researchers to explore various reaction mechanisms.
  • Reaction Studies: It can undergo several chemical reactions, including oxidation and cyclization, making it valuable for studying reaction pathways.

2. Biology:

  • Antimicrobial Activity: Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. For example, similar compounds have shown effectiveness against bacteria such as Staphylococcus aureus and fungi like Candida albicans.
  • Table 1: Antimicrobial Activity of Thiadiazole Derivatives
CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus6.25 μg/mL
Compound BEscherichia coli12.5 μg/mL
Compound CCandida albicans4.0 mM

3. Medicine:

  • Cancer Research: The compound has shown potential in inhibiting cancer cell proliferation, particularly in leukemia models. Studies report that it can down-regulate key signaling pathways involved in tumor growth.
  • Mechanism of Action: The compound interacts with specific molecular targets such as enzymes and receptors, potentially inhibiting their functions.

4. Industry:

  • Material Development: It may be utilized in the development of new materials due to its structural properties.
  • Catalysis: The compound could serve as a catalyst in various chemical processes, enhancing reaction efficiency.

Case Studies

Recent studies have highlighted the compound's efficacy in various applications:

Case Study 1: Anticancer Activity
A study evaluated the effects of N-[(5Z)-2-(4-methylphenyl)-3-phenyl-1,2,4-thiadiazol-5(2H)-ylidene]-N'-phenylbenzenecarboximidamide on acute biphenotypic leukemia cell lines. The results indicated significant growth inhibition at concentrations around 0.3 µM to 1.2 µM, demonstrating its potential as an anticancer agent .

Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial properties of thiadiazole derivatives similar to this compound against various pathogens. The findings suggested that these derivatives could outperform traditional antibiotics in certain cases, highlighting their therapeutic potential .

Mechanism of Action

The mechanism by which N-[(5Z)-2-(4-methylphenyl)-3-phenyl-1,2,4-thiadiazol-5(2H)-ylidene]-N’-phenylbenzenecarboximidamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their functions.

Comparison with Similar Compounds

The compound belongs to a broader class of 1,2,4-thiadiazole derivatives. Below is a comparative analysis of its structural, synthetic, and spectral features against analogous compounds from literature.

Structural Comparison

Core Heterocycle and Substituent Effects

  • Target Compound: The 1,2,4-thiadiazole core is substituted with a 4-methylphenyl group (electron-donating) and phenyl group (electron-neutral).
  • Compound 6 () : Features an isoxazole-5-yl substituent at position 5 of the thiadiazole, introducing additional heteroatoms (O, N) that enhance polarity and hydrogen-bonding capacity compared to the target compound’s aryl groups .
  • Compounds 27–31 () : Derivatives with benzyl substituents (e.g., 2-methoxybenzyl, 2-chlorobenzyl) on the thiadiazole ring. These substituents modulate steric bulk and electronic properties, with electron-donating (methoxy) or withdrawing (chloro) groups influencing reactivity and solubility .
Spectral and Physical Properties

Key spectral data and physical properties are compared below:

Compound IR (C=O, cm⁻¹) Melting Point (°C) Yield (%) Notable Features
Target Compound Not reported Not reported Not reported Aryl substituents enhance lipophilicity.
6 () 1606 160 70 Isoxazole C=O stretch at 1606 cm⁻¹ .
8a () 1679, 1605 (dual C=O) 290 80 High rigidity due to acetylpyridinyl .
27 () Not reported Not reported 45 Methoxy group enhances solubility .
28 () Not reported Not reported 35 Chloro substituent increases stability .

Key Observations :

  • The target compound’s aryl substituents likely result in higher melting points and lower solubility compared to polar derivatives like compound 4.
  • Dual carbonyl groups in compound 8a (1679, 1605 cm⁻¹) suggest distinct electronic environments, contrasting with the target compound’s single benzimidamide moiety .
  • Substituent position (e.g., para-methyl in the target vs. ortho-chloro in compound 28) critically impacts steric and electronic profiles .

Biological Activity

N-[(5Z)-2-(4-methylphenyl)-3-phenyl-1,2,4-thiadiazol-5(2H)-ylidene]-N'-phenylbenzenecarboximidamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a thiadiazole core, which is known for its pharmacological relevance. The molecular formula is C22H20N4SC_{22}H_{20}N_4S, with a molecular weight of approximately 372.49 g/mol. Its structure includes multiple aromatic rings that contribute to its biological activity.

Antimicrobial Activity

Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been tested against various bacterial and fungal strains.

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus6.25 μg/mL
Compound BEscherichia coli12.5 μg/mL
Compound CCandida albicans4.0 mM

These findings suggest that the compound may possess similar or enhanced antimicrobial efficacy compared to established antibiotics like ciprofloxacin and fluconazole .

Anti-inflammatory Activity

Thiadiazole derivatives have also shown promise as anti-inflammatory agents. The compound inhibits cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), thereby reducing the production of pro-inflammatory cytokines such as TNF-α and IL-1β. This mechanism is crucial in managing inflammatory diseases and conditions .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound acts as an inhibitor of COX enzymes, which are pivotal in the inflammatory response.
  • Receptor Modulation : It may also interact with adenosine receptors, contributing to its anti-inflammatory effects.

Case Studies

Several studies have evaluated the efficacy of thiadiazole derivatives in clinical settings:

  • Study on Antimicrobial Efficacy :
    • A study published in MDPI examined various thiadiazole compounds against multi-drug resistant bacterial strains. The results indicated that certain derivatives displayed potent activity against both Gram-positive and Gram-negative bacteria .
  • Evaluation of Anti-inflammatory Properties :
    • Research highlighted in ACS Omega demonstrated that specific thiadiazole derivatives significantly reduced inflammation markers in animal models, suggesting potential for therapeutic use in chronic inflammatory diseases .

Q & A

Basic Research: How can researchers optimize the synthesis of this thiadiazole derivative?

Methodological Answer:
The synthesis of this compound involves multi-step reactions, often starting with condensation and cyclization steps. For example, a related thiadiazole derivative was synthesized by refluxing a precursor (e.g., enaminone) with hydroxylamine hydrochloride and anhydrous potassium carbonate in ethanol . Key parameters include:

  • Catalyst : Pyridine or zeolite (Y-H) for accelerating cyclization .
  • Reaction Time : 5–10 hours under reflux conditions .
  • Purification : Recrystallization from ethanol or ethanol/HCl mixtures to isolate the product .
Step Reagents/Conditions Yield
CyclizationEthanol, hydroxylamine HCl, K₂CO₃, reflux70–80%
PurificationEthanol recrystallization>95% purity

Basic Research: What analytical techniques are recommended for structural confirmation?

Methodological Answer:
A combination of spectroscopic and computational methods ensures accurate structural validation:

  • FT-IR : Identify carbonyl (C=O, ~1600–1680 cm⁻¹) and thiadiazole ring vibrations .
  • NMR : ¹H/¹³C NMR to resolve substituent patterns (e.g., aromatic protons at δ 7.3–8.3 ppm) .
  • UV-Vis : Monitor π→π* transitions in conjugated systems (e.g., λmax ~270–350 nm) .
  • DFT Calculations : Compare experimental NMR/IR data with theoretical models (e.g., B3LYP/6-31G* basis set) to validate geometry .

Advanced Research: How can contradictions in spectral or biological data be resolved?

Methodological Answer:
Discrepancies often arise from isomerism, impurities, or solvent effects. Strategies include:

  • Isomer Control : Verify the Z/E configuration via NOESY NMR or X-ray crystallography .
  • Purity Assessment : Use HPLC-MS to detect side products (e.g., unreacted intermediates) .
  • Solvent Optimization : Test polar vs. non-polar solvents to assess spectral shifts .
  • Biological Replicates : Repeat antiproliferative assays with standardized cell lines (e.g., MCF-7) and controls to confirm activity .

Advanced Research: What mechanistic insights exist for the thiadiazole ring formation?

Methodological Answer:
The cyclization mechanism may involve palladium-catalyzed reductive pathways or acid-mediated intramolecular nucleophilic attack. For example:

  • Palladium Catalysis : Formic acid derivatives act as CO surrogates, enabling nitroarene reduction and cyclization .
  • Acid-Catalyzed Pathways : Glacial acetic acid promotes protonation of intermediates, facilitating ring closure .
  • Kinetic Studies : Monitor reaction progress via TLC or in-situ IR to identify rate-limiting steps .

Pharmacological Studies: How to evaluate its bioactivity in cancer research?

Methodological Answer:
Follow established protocols for thiazole/thiadiazole derivatives:

  • Antiproliferative Assays : Use MTT/WST-1 assays on cancer cell lines (e.g., HepG2, A549) with IC₅₀ calculations .
  • Target Identification : Perform molecular docking (e.g., AutoDock Vina) against kinases or tubulin .
  • SAR Analysis : Modify substituents (e.g., 4-methylphenyl vs. 4-fluorophenyl) to correlate structure with activity .

Computational Chemistry: Which models predict its reactivity or binding affinity?

Methodological Answer:

  • DFT/Molecular Dynamics : Calculate frontier orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • Docking Simulations : Use crystal structures of target proteins (e.g., EGFR, PDB: 1M17) to assess binding modes .
  • ADMET Prediction : Tools like SwissADME estimate bioavailability and toxicity risks .

Advanced Synthetic Challenge: How to address regioselectivity in heterocyclic reactions?

Methodological Answer:
Regioselectivity in thiadiazole formation is influenced by:

  • Substituent Effects : Electron-donating groups (e.g., 4-methylphenyl) direct cyclization to the 5-position .
  • Catalyst Design : Zeolites or Pd catalysts enhance selectivity by stabilizing transition states .
  • Temperature Control : Lower temperatures (e.g., 80°C vs. 150°C) may favor one regioisomer .

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